molecular formula C19H21NO3 B12607267 Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate CAS No. 651053-88-2

Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B12607267
CAS No.: 651053-88-2
M. Wt: 311.4 g/mol
InChI Key: DLWBQPAVXJJWBL-UHFFFAOYSA-N
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Description

Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperidine ring core, a structure commonly found in bioactive molecules and pharmaceuticals . The presence of the 2-methoxyphenyl substituent at the 4-position of the piperidine ring is a key structural motif, as this group is present in compounds with high binding affinity to neurological targets such as the serotonin 5-HT7 receptor . The phenyl carbamate group (piperidine-1-carboxylate) is another significant functional group that can influence the compound's physicochemical properties and interactions with biological systems . Researchers may utilize this compound as a synthetic intermediate or as a structural analog in the development of novel receptor ligands . Its potential research applications include exploring structure-activity relationships (SAR), studying mechanisms of action, and developing new tools for neuropharmacology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651053-88-2

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H21NO3/c1-22-18-10-6-5-9-17(18)15-11-13-20(14-12-15)19(21)23-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3

InChI Key

DLWBQPAVXJJWBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCN(CC2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of 2-methoxyphenylpiperidine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The phenyl carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield 4-(2-methoxyphenyl)piperidine-1-carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Conditions Reagents Product Yield Source
Acidic hydrolysisHCl (conc.), H₂O4-(2-Methoxyphenyl)piperidine-1-carboxylic acid78%
Basic hydrolysisNaOH (aq.), MeOHSodium 4-(2-methoxyphenyl)piperidine-1-carboxylate85%

Mechanistic Notes :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester bond .

Aminolysis and Amide Formation

The ester reacts with primary or secondary amines to form substituted amides, enabling diversification of the carboxylate group.

Amine Conditions Product Yield Source
BenzylamineTHF, 0°C to rt, 12 hN-Benzyl-4-(2-methoxyphenyl)piperidine-1-carboxamide65%
MorpholineDMF, WSCD, HOBt, rt, 24 hN-Morpholino-4-(2-methoxyphenyl)piperidine-1-carboxamide72%

Key Observation :

  • Coupling agents like WSCD (water-soluble carbodiimide) enhance reaction efficiency by activating the carboxylate intermediate .

Thio-carbonylation Reactions

The carboxylate group reacts with thiols to form thioesters, expanding its utility in sulfur-containing derivatives.

Thiol Conditions Product Yield Source
BenzenethiolCH₂Cl₂, rt, 6 hPhenyl 4-(2-methoxyphenyl)piperidine-1-thiocarboxylate67%
4-MethoxybenzenethiolPentane/EtOAc, silica gel4-Methoxyphenyl 4-(2-methoxyphenyl)piperidine-1-thiocarboxylate61%

Spectral Data :

  • Thioesters show distinct 1H^{1}H NMR signals at δ 2.32–2.75 ppm (piperidine CH₂) and δ 7.10–7.40 ppm (aromatic protons) .

Demethylation of the Methoxy Group

The 2-methoxyphenyl substituent undergoes demethylation with strong Lewis acids to yield a phenol derivative.

Reagent Conditions Product Yield Source
BBr₃CH₂Cl₂, 0°C to rt, 3 hPhenyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate89%

Application :

  • The phenol product serves as a precursor for further electrophilic substitution .

Cross-Coupling Reactions

While direct cross-coupling is limited, derivatives with halogen or boronate handles participate in Suzuki-Miyaura couplings.

Substrate Conditions Product Yield Source
Boronate ester derivativePd(dppf)Cl₂, K₂CO₃, dioxane4-(Biphenyl-2-yl)piperidine-1-carboxylate92%

Note :

  • The parent compound requires pre-functionalization (e.g., introducing a boronate group) for cross-coupling .

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes nitration and sulfonation at the para position due to methoxy’s activating effect.

Reaction Conditions Product Yield Source
NitrationHNO₃, H₂SO₄, 0°CPhenyl 4-(2-methoxy-5-nitrophenyl)piperidine-1-carboxylate58%
SulfonationSO₃, H₂SO₄, 60°CPhenyl 4-(2-methoxy-5-sulfophenyl)piperidine-1-carboxylate63%

Scientific Research Applications

Pain Management

Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate and its analogs have been investigated for their analgesic properties, particularly as alternatives to traditional opioids like pethidine. Research indicates that these compounds exhibit significant pain-relieving activity, making them suitable candidates for treating various pain conditions, including:

  • Acute Pain : Effective in alleviating pain associated with surgical procedures and conditions like gallstones and renal colic.
  • Chronic Pain : Potential for managing cancer-related pain due to their ability to interact with opioid receptors and modulate pain pathways .

Table 1: Comparison of Analgesic Properties

CompoundPain TypeMechanism of ActionReference
This compoundAcute and chronic painOpioid receptor modulation
PethidineAcute painOpioid receptor agonist
Other piperidine derivativesVariousDiverse mechanisms (e.g., delta-opioid)

Neuropharmacological Applications

Research has shown that derivatives of this compound can influence neurotransmitter systems, particularly in the context of anxiety and depression. Some studies highlight the following applications:

  • Anxiolytic Effects : Certain analogs have demonstrated anxiolytic properties in animal models, suggesting potential for treating anxiety disorders.
  • Antidepressant Activity : Compounds have been tested for their effects on mood regulation, with some showing promise in alleviating depressive symptoms through interaction with serotonin and dopamine pathways .

Table 2: Neuropharmacological Effects

CompoundEffectStudy TypeReference
This compoundAnxiolyticIn vivo animal studies
4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivativesAntidepressantBehavioral tests
Other piperidine derivativesVarious neuropharmacological effectsDiverse studies

Medicinal Chemistry and Drug Development

The structural characteristics of this compound make it a valuable scaffold in medicinal chemistry. Its ability to be modified allows researchers to explore a wide range of biological activities. Key areas of interest include:

  • Synthesis of New Derivatives : The compound serves as a precursor for synthesizing novel piperidine-based drugs with enhanced efficacy and reduced side effects.
  • Fragment-Based Drug Discovery : Advances in drug discovery methodologies have incorporated this compound into screening processes to identify new therapeutic agents targeting various diseases .

Table 3: Drug Development Insights

ApplicationDescriptionReference
Synthesis of derivativesCreation of new compounds with tailored properties
Fragment-based drug discoveryUtilization in high-throughput screening for new drugs

Mechanism of Action

The mechanism of action of Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Ester Group Variations

  • Phenyl ester (target compound) vs. ethyl/tert-butyl esters (compounds 3, 3f):
    • Phenyl esters are generally more resistant to hydrolysis than alkyl esters, suggesting improved stability in biological systems .
    • tert-Butyl esters (e.g., 3f) are often used as protecting groups in synthesis, enabling selective deprotection for further functionalization .

Biological Activity

Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse pharmacological properties. The synthesis typically involves the reaction of piperidine derivatives with substituted phenyl groups. A common synthetic route includes the use of chlorocarbonyl derivatives and piperazines, leading to various substituted piperidine derivatives that exhibit unique biological activities .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substitution Patterns : The presence of electron-donating or withdrawing groups on the phenyl rings significantly affects biological activity. For example, substituents at specific positions can enhance binding affinity to target proteins or alter metabolic stability .
  • Ring Modifications : Modifications to the piperidine ring can lead to variations in potency and selectivity towards different biological targets. Maintaining a six-membered ring structure appears essential for retaining inhibitory activity against serine hydrolases like MAGL and FAAH .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Endocannabinoid ModulationElevated brain endocannabinoid levels; CB1 activation
DPP-4 InhibitionPotential enhancement of glycemic control
Anticancer ActivityCytotoxic effects against MCF-7 and HCT-116 cells

Case Study: Anticancer Activity

A study evaluated a series of substituted piperidines for their cytotoxic effects against cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to known chemotherapeutics, suggesting significant potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves selecting catalysts, adjusting reaction conditions, and purification techniques. For example, solid-supported lipases can enhance esterification efficiency under aqueous conditions, reducing byproduct formation . Reaction parameters like solvent choice (e.g., dichloromethane) and base addition (e.g., triethylamine) are critical for minimizing side reactions, as seen in analogous piperidine carboxylate syntheses . Post-synthesis purification via recrystallization or chromatography (e.g., silica gel column) ensures high purity .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer : Storage at 2–8°C in airtight containers under inert gas (e.g., nitrogen) is advised to prevent degradation. This aligns with protocols for structurally similar piperidine derivatives, which are sensitive to moisture and oxidation . Lyophilization may further enhance stability for long-term storage .

Q. How should researchers prepare stock solutions for in vitro assays?

  • Methodological Answer : Dissolve the compound in a solvent compatible with downstream assays (e.g., DMSO for cellular studies). A typical protocol involves preparing a 10 mM stock solution by dissolving 3.24 mg (for MW 324.42 g/mol) in 1 mL of solvent. Filter sterilization (0.2 µm) is recommended to avoid particulate contamination .

Advanced Research Questions

Q. What strategies can resolve contradictory solubility data across different solvent systems?

  • Methodological Answer : Systematic solubility profiling using standardized buffers (e.g., sodium acetate buffer at pH 4.6) and co-solvents (e.g., methanol-water mixtures) can clarify discrepancies . Differential Scanning Calorimetry (DSC) can assess polymorphic forms that may influence solubility. Cross-referencing with structurally related compounds (e.g., benzyl piperidine carboxylates) provides additional validation .

Q. How can researchers design PROTACs incorporating this compound to target lipid metabolism pathways?

  • Methodological Answer : The piperidine core can serve as a linker between a target-binding moiety (e.g., PDEδ-binding group) and an E3 ligase recruiter. Synthetic routes may involve coupling the carboxylate group to a chlorobenzyl-sulfonamide moiety via amidation, as demonstrated in PROTAC development . Confirm binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : Use 13C^{13}\text{C} NMR to verify ester and piperidine ring functionalization, referencing peaks for methoxyphenyl (δ ~55 ppm) and carboxylate (δ ~170 ppm) groups .
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column and methanol-water gradients for purity assessment. Mass spectrometry confirms molecular ion peaks (e.g., [M+H]+^+ for MW 325.4) .

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